Tetramine

Acute Toxicity Rodenticide Chemical Threat Agent

Tetramine (TETS) is the gold-standard convulsant for inducing persistent, drug-resistant status epilepticus in rodent models. Its exceptional in vivo stability (brain retention >14 days) uniquely enables studies of recurrent seizures and secondary poisoning unavailable with picrotoxin. Essential as a verified reference material for forensic method development and GABAₐ α2β3γ2/α6β3γ2 subtype research. Strictly for R&D use.

Molecular Formula C4H8N4O4S2
Molecular Weight 240.3 g/mol
CAS No. 80-12-6
Cat. No. B166960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramine
CAS80-12-6
Synonymsdisulfotetraazaadamantane
DSTA
tetramethylenedisulfotetramine
tetramethylenedisulphotetramine
tetramine
Molecular FormulaC4H8N4O4S2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1N2CN3CN(S2(=O)=O)CN1S3(=O)=O
InChIInChI=1S/C4H8N4O4S2/c9-13(10)5-1-6-3-8(13)4-7(2-5)14(6,11)12/h1-4H2
InChIKeyAGGKEGLBGGJEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramine (CAS 80-12-6) — High-Purity Tetramethylenedisulfotetramine (TETS) for Neurotoxicology and Forensic Analysis


Tetramine (CAS 80-12-6), formally known as tetramethylenedisulfotetramine (TETS), is a synthetic, cage-structured sulfamide derivative that functions as a potent non-competitive antagonist of type A gamma-aminobutyric acid (GABAₐ) receptors [1]. Characterized as an odorless, tasteless white crystalline powder with a melting point above 270 °C, TETS is sparingly soluble in water, dimethyl sulfoxide, and acetone, and is essentially insoluble in methanol and ethanol [2]. TETS exhibits exceptional potency, with a mammalian oral LD₅₀ range of 0.1–0.3 mg/kg and a reported human lethal dose of 7–10 mg [3]. Due to its extreme toxicity and lack of a known antidote, its use as a rodenticide has been banned globally since 1991, yet it remains a chemical of significant interest for research into GABAergic mechanisms, seizure induction, and for the development of forensic detection methods [1].

Why Tetramine (TETS) Cannot Be Substituted by Common Convulsants or GABA Antagonists in Research


Tetramine (TETS) exhibits unique and extreme toxicological and pharmacokinetic properties that preclude its simple substitution with other convulsants, even those sharing the same nominal target of GABAₐ receptors. While compounds such as picrotoxin and bicuculline also act as GABAₐ receptor antagonists, they fail to replicate the lethal potency and, critically, the extraordinary in vivo persistence of TETS [1]. TETS is approximately 100-fold more lethal than picrotoxin and demonstrates a biological half-life measured in days rather than minutes, with active neurotoxin detectable in brain tissue 14 days post-exposure [2]. This combination of irreversible or extremely slow dissociation from its binding site and negligible metabolism results in a unique, long-duration seizure state that is highly resistant to standard anticonvulsant intervention, making TETS a distinct and non-substitutable tool for investigating intractable status epilepticus, secondary poisoning, and long-term neurotoxicant exposure [1].

Quantitative Differentiation Evidence for Tetramine (TETS) Compared to Picrotoxin and Strychnine


Comparative Lethal Potency: TETS is 100× More Toxic than Picrotoxin and Potassium Cyanide

TETS demonstrates exceptionally high acute lethality in mammals. A direct toxicokinetic comparison study in mice established that TETS is approximately 100 times more lethal than picrotoxin [1]. Independent assessments confirm it is also 100 times more toxic than potassium cyanide [2]. The mammalian oral LD₅₀ for TETS is consistently reported within the range of 0.1–0.3 mg/kg [3].

Acute Toxicity Rodenticide Chemical Threat Agent

Receptor Subtype Selectivity: TETS Preferentially Inhibits α2β3γ2 and α6β3γ2 GABAₐ Receptors

Whole-cell patch-clamp studies on heterologously expressed human GABAₐ receptors reveal that TETS exhibits clear subtype selectivity, unlike the comparator picrotoxinin. TETS shows the highest inhibitory activity on α2β3γ2 (IC₅₀ = 480 nM) and α6β3γ2 (IC₅₀ = 400 nM) receptors [1]. In contrast, picrotoxinin did not differentiate well among the 13 GABAₐ receptor subtypes tested [1].

GABAₐ Receptor Subtype Selectivity Patch-Clamp Electrophysiology

Exceptional In Vivo Persistence: TETS Remains Pharmacologically Active in Brain for Weeks

In contrast to picrotoxinin, which is rapidly hydrolyzed and cleared (brain/plasma ratio 0.3, short in vivo half-life), TETS is not metabolized by liver microsomes and exhibits extreme in vivo persistence [1]. Mice administered TETS at its LD₅₀ (0.2 mg/kg) showed stable serum concentrations of ~1.6 µM for 48 hours, which then declined slowly over 10 days [1]. Critically, brain extracts from mice 14 days after TETS administration still significantly blocked α2β3γ2 GABAₐ receptors in patch-clamp assays, confirming the continued presence of pharmacologically active TETS [1].

Toxicokinetics Metabolic Stability Long-Term Exposure

Key Application Scenarios for Tetramine (TETS) in Research and Industrial Use


Modeling Refractory Status Epilepticus and Long-Term Seizure Disorders

TETS is the gold standard for inducing a unique, long-duration seizure state in rodent models. Its extraordinary in vivo persistence, with active neurotoxin present in the brain for at least 14 days [1], allows for the study of recurrent seizures and long-term neurological sequelae following a single exposure. This is a distinct application that cannot be modeled with rapidly cleared convulsants like picrotoxin or pentylenetetrazol.

Investigating Secondary Poisoning and Environmental Persistence

The remarkable metabolic stability and tissue retention of TETS make it an essential tool for studying the mechanisms of secondary poisoning in scavenging animals [1]. Research on environmental fate, bioaccumulation, and the development of decontamination strategies relies on the unique persistent nature of TETS, as documented in toxicokinetic studies [1].

Subtype-Selective GABAₐ Receptor Pharmacology

The selective inhibition of α2β3γ2 and α6β3γ2 GABAₐ receptors by TETS (IC₅₀ values of 480 nM and 400 nM, respectively) [2] provides a powerful pharmacological tool for dissecting the function of these specific receptor subtypes in the CNS. This contrasts with the broad activity of picrotoxinin and is essential for research into novel anticonvulsant or anxiolytic targets.

Forensic Method Development and Validation

Due to its use in homicides and mass poisonings, TETS is a critical target analyte for forensic toxicology. The development of sensitive analytical methods, such as GC/MS with a detection limit of 2.34 ng/mL in urine [3], and rapid immunoassays [4] requires a verified, high-purity reference standard of TETS for accurate quantification and validation in complex biological matrices.

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